molecular formula C25H23ClN2O B11570080 N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide

N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide

Cat. No.: B11570080
M. Wt: 402.9 g/mol
InChI Key: KIHCZOHIGVWKBL-UHFFFAOYSA-N
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Description

N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group, a methyl group, and a 4-chlorobenzamide moiety attached to the indole core, making it a unique and complex molecule.

Preparation Methods

The synthesis of N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide can be achieved through a multi-step process involving Fischer indolisation and N-alkylation reactions . The general synthetic route includes the following steps:

    Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form indole derivatives. The reaction is typically carried out under acidic conditions and can be accelerated using microwave irradiation.

    N-Alkylation: The indole derivative is then subjected to N-alkylation using alkyl halides.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.

Mechanism of Action

Comparison with Similar Compounds

N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorobenzamide moiety, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-chlorobenzamide

InChI

InChI=1S/C25H23ClN2O/c1-18-22(15-16-27-25(29)20-11-13-21(26)14-12-20)23-9-5-6-10-24(23)28(18)17-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,29)

InChI Key

KIHCZOHIGVWKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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